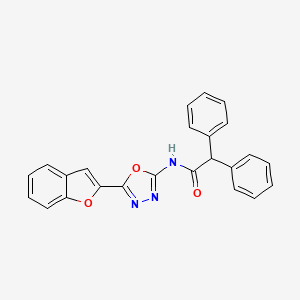
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound characterized by its benzofuran and oxadiazole functional groups
Mecanismo De Acción
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells , indicating that they may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.
Result of Action
Given the biological activities exhibited by benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could potentially include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the cyclization of 2-aminobenzofuran with appropriate reagents to form the oxadiazole ring. Subsequent acylation with diphenylacetyl chloride completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofurans or oxadiazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has shown potential as an antimicrobial and antitumor agent. Its bioactivity has been studied in various biological assays.
Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Its mechanism of action involves interaction with specific molecular targets, which can modulate biological pathways.
Industry: In the industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Comparación Con Compuestos Similares
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Oxadiazole derivatives: Compounds containing the oxadiazole ring are structurally related and often possess comparable properties.
Uniqueness: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide stands out due to its combination of benzofuran and oxadiazole rings, which contribute to its unique chemical and biological properties
Propiedades
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNCXNQEGATTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
![4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2884599.png)
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/new.no-structure.jpg)
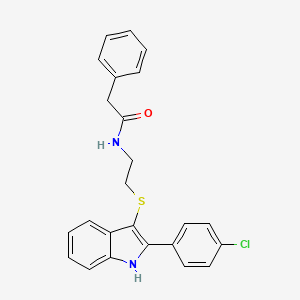
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)

![N-(2,3-dimethoxyphenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2884612.png)
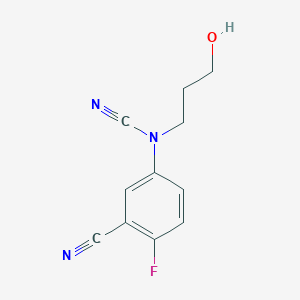
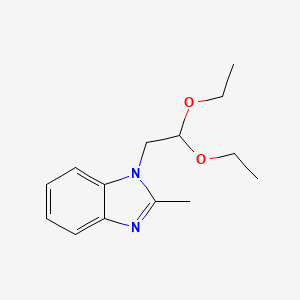
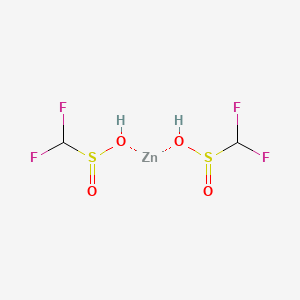
![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)
![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)
